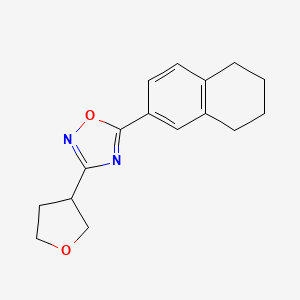

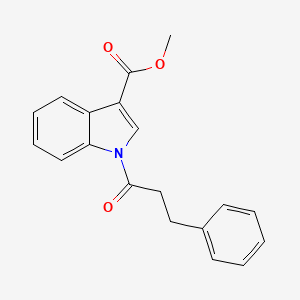

3-(tetrahydrofuran-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of asymmetric 1,3,4-oxadiazole derivatives, including those containing naphthalene units, involves several key steps. These typically include the formation of the oxadiazole ring through cyclization reactions and the introduction of tetrahydrofuran and tetrahydronaphthalene moieties through subsequent synthetic steps. Characterization techniques such as FT-IR, NMR, mass spectrometry, and elemental analysis are commonly employed to confirm the structure of the synthesized compounds (Lu & He, 2014).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often analyzed using density functional theory (DFT) and cyclic voltammetry to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. These properties are crucial for understanding the electronic structure and reactivity of these compounds. For instance, high HOMO levels indicate good hole injection properties, which are beneficial for optoelectronic applications (Lu & He, 2014).

科学的研究の応用

Anticancer Applications

A series of 1,3,4-oxadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and rat glioma cells. These compounds have demonstrated significant anticancer activities, with some showing potent effects in inducing apoptosis, caspase-3 activation, and inhibiting key cancer-related pathways such as Akt and FAK. The molecular docking studies suggest these compounds fit well into the active sites of Akt and FAK, indicating a potential mechanism of action. Notably, compounds like N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide have shown to increase apoptotic cell populations and cause mitochondrial membrane depolarization more effectively than cisplatin in certain cell lines (Altıntop et al., 2018).

Optoelectronic Materials

Oxadiazole derivatives containing naphthalene and stilbene units have been synthesized and characterized for their optical and electrochemical properties. These compounds exhibit bright violet to blue emission with high fluorescence quantum yields and large Stokes shifts, suggesting their suitability for application in optoelectronic materials (Lu & He, 2014).

Energetic Materials

The combination of nitroaminofurazan and 1,3,4-oxadiazole rings has been explored for the development of energetic materials. These compounds exhibit good thermal stability and acceptable sensitivity values, with performance numbers indicating potential comparability to known explosives like RDX. The presence of extensive hydrogen-bonding interactions contributes to their desirable properties (Tang et al., 2015).

特性

IUPAC Name |

3-(oxolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-4-12-9-13(6-5-11(12)3-1)16-17-15(18-20-16)14-7-8-19-10-14/h5-6,9,14H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRKRNIOEBJHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydrofuran-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)